potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is a chemical compound with the molecular formula C6H7BF5K. This compound is known for its unique structure, which includes a cyclopropyl ring and multiple fluorine atoms. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2) under specific conditions. This reaction results in the formation of the desired trifluoroboranuide compound. The process is generally carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
Scientific Research Applications
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroboranuide group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes . The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the difluorocyclopropyl group.
Potassium difluorocyclopropyltrifluoroborate: Similar but without the cyclopropyl group.
Uniqueness
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is unique due to the presence of both cyclopropyl and difluorocyclopropyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and research applications.
Properties
CAS No. |
2416056-36-3 |
---|---|
Molecular Formula |
C6H7BF5K |
Molecular Weight |
224 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.